molecular formula C19H22BrN5OS B12244368 1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

Cat. No.: B12244368
M. Wt: 448.4 g/mol
InChI Key: AYNQKPMLFRJAJI-UHFFFAOYSA-N
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Description

1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromothiophene, triazolo, and pyridazinyl groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is subjected to carbonylation reactions to introduce the carbonyl group at the 2-position.

    Construction of the Triazolo-Pyridazinyl Moiety: This involves the cyclization of appropriate precursors under reflux conditions, often using hydrazine hydrate and other reagents to form the triazolo[4,3-b]pyridazine ring.

    Coupling with Piperidine: The final step involves coupling the bromothiophene-carbonyl intermediate with the triazolo-pyridazinyl moiety in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls .

Chemical Reactions Analysis

1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The carbonyl group can be reduced to alcohols or oxidized to carboxylic acids using common reagents like sodium borohydride or potassium permanganate.

    Cyclization Reactions: The triazolo and pyridazinyl rings can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrazine hydrate, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding pockets, modulating their activity. The triazolo and pyridazinyl rings are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromothiophene-2-carbonyl)-4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine include:

Properties

Molecular Formula

C19H22BrN5OS

Molecular Weight

448.4 g/mol

IUPAC Name

(4-bromothiophen-2-yl)-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H22BrN5OS/c1-19(2,3)15-4-5-16-21-22-17(25(16)23-15)12-6-8-24(9-7-12)18(26)14-10-13(20)11-27-14/h4-5,10-12H,6-9H2,1-3H3

InChI Key

AYNQKPMLFRJAJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CC(=CS4)Br)C=C1

Origin of Product

United States

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